molecular formula C14H12F3NOS B3333026 Trifluoraminoether CAS No. 94155-78-9

Trifluoraminoether

Cat. No.: B3333026
CAS No.: 94155-78-9
M. Wt: 299.31 g/mol
InChI Key: CEDIWROIAKCJKA-UHFFFAOYSA-N
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Description

Trifluoraminoether is a fluorinated organic compound that has garnered significant attention due to its unique properties and potential applications in various fields of research and industry. It contains a trifluoromethyl group and an aminoethoxy group, making it a strong electron-withdrawing compound. This compound is known for its stability, lipophilicity, and bioactivity, which are enhanced by the presence of the trifluoromethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trifluoraminoether can be synthesized through several methods, including:

    Reaction of CF3Br with KOCH2CH2NH2 or KOCH2CH(Li)Br: This method involves the reaction of bromotrifluoromethane with potassium aminoethoxide or lithium aminoethoxide.

    Reaction of CF3I with HOCH2CH2NH2: This method involves the reaction of iodotrifluoromethane with aminoethanol.

    Reaction of CF3NO2 with HOCH2CH2NH2: This method involves the reaction of nitrotrifluoromethane with aminoethanol.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods. The reagents are prepared on a large scale, and the reactions are carried out under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Trifluoraminoether undergoes various chemical reactions, including:

    Nucleophilic Substitution: The trifluoromethyl group can be substituted by nucleophiles, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Electrophilic Addition: The trifluoromethyl group can participate in electrophilic addition reactions, enhancing the reactivity of the compound.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include potassium aminoethoxide and lithium aminoethoxide.

    Oxidation: Common oxidizing agents include bromine trifluoride and p-nitrophenylsulfur chlorotetrafluoride.

    Electrophilic Addition: Common electrophiles include trifluoromethyl triflate.

Major Products: The major products formed from these reactions include various trifluoromethylated derivatives, which are used in pharmaceuticals, agrochemicals, and specialty chemicals .

Scientific Research Applications

Trifluoraminoether has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of new materials and specialty chemicals.

    Biology: Used as a reagent in the synthesis of proteins and other biomolecules.

    Medicine: Used in the design and synthesis of pharmaceuticals due to its stability and bioactivity.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of trifluoraminoether involves its strong electron-withdrawing properties, which enhance the stability and reactivity of the compound. The trifluoromethyl group increases the lipophilicity and bioactivity of the compound, making it a valuable building block in the synthesis of pharmaceuticals and other bioactive molecules .

Comparison with Similar Compounds

    Trifluoromethoxy Compounds: These compounds contain a trifluoromethoxy group and share similar properties with trifluoraminoether.

    Trifluoromethyl Ethers: These compounds contain a trifluoromethyl group and an ether linkage, similar to this compound.

Uniqueness: this compound is unique due to its combination of a trifluoromethyl group and an aminoethoxy group, which enhances its stability, lipophilicity, and bioactivity. This makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

3-methyl-4-[4-(trifluoromethylsulfanyl)phenoxy]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NOS/c1-9-8-10(18)2-7-13(9)19-11-3-5-12(6-4-11)20-14(15,16)17/h2-8H,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEDIWROIAKCJKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)OC2=CC=C(C=C2)SC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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